

(3-Bromo-5-formylphenyl)boronic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Bromo-5-formylphenyl)boronic acid

Cat. No.: B136733

[Get Quote](#)

An In-depth Technical Guide to (3-Bromo-5-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-formylphenyl)boronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive boronic acid moiety and a formyl group on a brominated phenyl ring, makes it a valuable building block for the construction of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development.[\[1\]](#)[\[2\]](#)

Chemical and Physical Properties

(3-Bromo-5-formylphenyl)boronic acid is typically a white to off-white powder.[\[3\]](#) A summary of its key quantitative data is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	157866-06-3	[3]
Molecular Formula	C ₇ H ₆ BBrO ₃	
Molecular Weight	228.84 g/mol	
Appearance	Powder	[3]
Purity	≥98% (HPLC)	[3]
Moisture Content	≤1.0%	[3]
Storage	In a cool, dry place	[3]

Molecular Structure

The molecular structure of **(3-Bromo-5-formylphenyl)boronic acid** is characterized by a benzene ring substituted with a bromine atom, a formyl (aldehyde) group, and a boronic acid [-B(OH)₂] group at positions 3, 5, and 1, respectively.

Caption: Molecular Structure of **(3-Bromo-5-formylphenyl)boronic acid**.

Experimental Protocols

Synthesis of **(3-Bromo-5-formylphenyl)boronic acid**

A common synthetic route to **(3-Bromo-5-formylphenyl)boronic acid** involves the metal-halogen exchange of a dibrominated precursor followed by reaction with a borate ester. The following protocol is a representative example.

Materials:

- 3,5-Dibromobenzaldehyde
- n-Butyllithium (n-BuLi) in hexanes
- Trimethyl borate
- Anhydrous tetrahydrofuran (THF)

- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

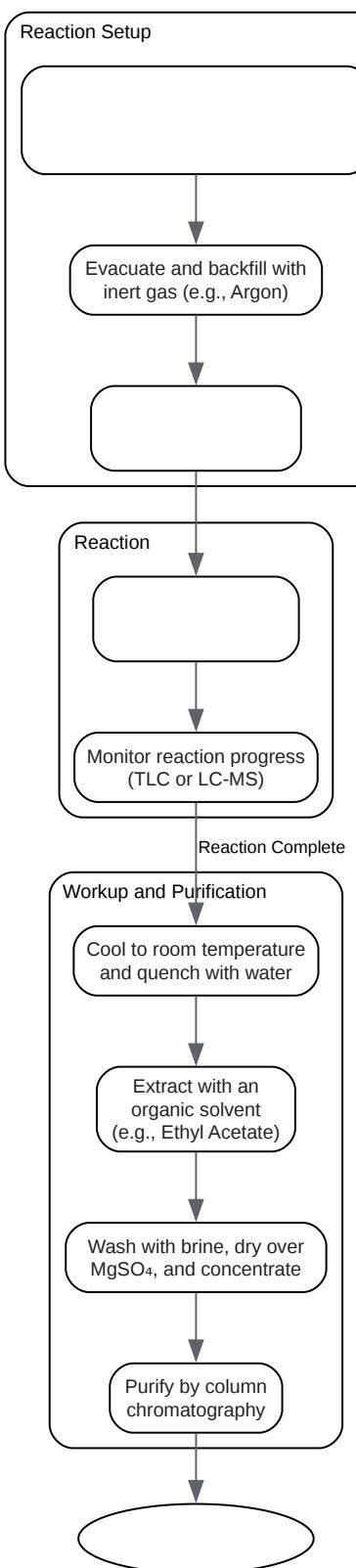
- A solution of 3,5-dibromobenzaldehyde (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
- Trimethyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
- The reaction is quenched by the addition of 1 M HCl, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **(3-Bromo-5-formylphenyl)boronic acid**.

Suzuki-Miyaura Cross-Coupling Reaction

(3-Bromo-5-formylphenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.^{[4][5][6][7][8]} Below is a general protocol for the coupling of **(3-Bromo-5-formylphenyl)boronic acid** with an aryl halide.

Materials:

- **(3-Bromo-5-formylphenyl)boronic acid** (1.1 equivalents)


- Aryl halide (e.g., aryl iodide or bromide) (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents)
- Base (e.g., K_2CO_3 , 2.0 equivalents)
- Solvent system (e.g., 1,4-dioxane/water mixture)

Procedure:

- To a reaction vessel, add the aryl halide, **(3-Bromo-5-formylphenyl)boronic acid**, palladium catalyst, and base.
- The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.
- A deoxygenated solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) is added.
- The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for a designated time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.[4]
- Upon completion, the reaction mixture is cooled to room temperature, and water is added.[4]
- The mixture is extracted with an organic solvent such as ethyl acetate.[4]
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated.
- The crude product is purified by flash column chromatography to yield the desired biaryl product.[4]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving **(3-Bromo-5-formylphenyl)boronic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3-bromo-5-formylphenyl)boronic acid, CasNo.157866-06-3 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [(3-Bromo-5-formylphenyl)boronic acid CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136733#3-bromo-5-formylphenyl-boronic-acid-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com